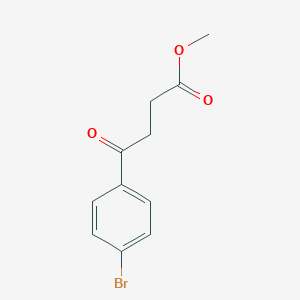

Methyl 4-(4-bromophenyl)-4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIXBKXISVRTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356968 | |

| Record name | methyl 4-(4-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30913-86-1 | |

| Record name | methyl 4-(4-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-bromophenyl)-4-oxobutanoate, a versatile ketoester intermediate with significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, spectroscopic characterization, and its role as a key building block in the development of novel therapeutics and functional materials. The CAS number for this compound is 30913-86-1 .[1]

Introduction and Core Properties

This compound is a bifunctional molecule featuring a brominated aromatic ring, a ketone, and a methyl ester. This unique combination of functional groups renders it a valuable precursor for a wide array of chemical transformations, making it a staple in the synthetic chemist's toolbox. The presence of the bromine atom on the phenyl ring offers a reactive handle for cross-coupling reactions, while the keto-ester moiety allows for the construction of diverse heterocyclic systems and the introduction of varied pharmacophores.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 30913-86-1 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |

| Molecular Weight | 271.11 g/mol | [2] |

| Appearance | White to yellow solid | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| InChI Key | NSIXBKXISVRTCO-UHFFFAOYSA-N | SpectraBase |

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[3] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

The Acylating Agent: Methyl 3-(chloroformyl)propanoate

The preferred acylating agent for this synthesis is methyl 3-(chloroformyl)propanoate, also known as methyl succinoyl chloride. This reagent can be prepared from succinic anhydride by reaction with methanol to form the monoester, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). The use of the acid chloride is crucial as it is more reactive than the corresponding carboxylic acid or anhydride in the Friedel-Crafts reaction.

The Lewis Acid Catalyst: The Engine of the Reaction

Anhydrous aluminum chloride (AlCl₃) is the most frequently employed Lewis acid catalyst for this transformation. Its role is to activate the acylating agent by coordinating to the chlorine atom, thereby generating a highly electrophilic acylium ion. This acylium ion is the key reactive species that attacks the electron-rich aromatic ring of bromobenzene.

Caption: The Friedel-Crafts acylation mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Bromobenzene

-

Methyl 3-(chloroformyl)propanoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromobenzene (1.0 eq) to the stirred suspension.

-

Slowly add a solution of methyl 3-(chloroformyl)propanoate (1.1 eq) in anhydrous dichloromethane via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data and Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (two doublets, ortho and meta to the carbonyl group), two methylene groups (triplets), and a methyl ester singlet. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons (ketone and ester), aromatic carbons (including the carbon attached to bromine), methylene carbons, and the methoxy carbon. A known literature reference reports the 13C NMR spectrum.[4] |

| IR | Strong absorption bands for the ketone and ester carbonyl groups (typically in the range of 1680-1740 cm⁻¹), and bands characteristic of the aromatic ring. |

| Mass Spec. | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio). |

Applications in Research and Drug Development

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further elaborate both the keto-ester and the bromophenyl moieties.

Caption: Applications of this compound in the synthesis of bioactive compounds.

Precursor for Heterocyclic Scaffolds

The 1,4-dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic systems. For instance, condensation with hydrazine derivatives can lead to the formation of pyridazinone cores, which are present in a number of cardiovascular and anti-inflammatory drugs.

Building Block for Anticonvulsant Agents

The 4-bromophenyl moiety is a common feature in several classes of anticonvulsant drugs.[5][6] this compound can be utilized as a starting material to introduce this key pharmacophore. The keto-ester portion of the molecule can be transformed into various functional groups, such as semicarbazones, which have shown promising anticonvulsant activity.[7]

Intermediate in the Synthesis of Other Therapeutic Agents

The versatility of this compound extends to its use in the synthesis of a broad range of other therapeutic agents. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds in drug discovery programs.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, coupled with the reactivity of its multiple functional groups, makes it an important intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.

References

-

Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

- Pandey, S. N., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(12), 1169-1175.

- Siddiqui, N., et al. (2007). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 229-233.

- Google Patents. EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.

-

ChemSynthesis. (2025, May 20). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

SpectraBase. METHYL-4-PARA-BROMOPHENYL-4-OXOBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Anticonvulsant Activity of 4-Bromophenyl Substituted Aryl Semicarbazones. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(4-bromophenyl)-4-oxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-bromophenyl)-4-oxobutanoate, a substituted ketoester, is a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive keto group, an ester functionality, and a brominated aromatic ring, makes it a versatile building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its spectral data, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug development.

Core Chemical and Physical Properties

This compound is typically a white to yellow solid at room temperature.[1][2] Its core identifiers and key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 30913-86-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2][3][4] |

| Molecular Weight | 271.11 g/mol | [1][3] |

| Physical Form | White to yellow solid | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | NSIXBKXISVRTCO-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

Synthesis via Friedel-Crafts Acylation: Mechanism and Protocol

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[3][7][8] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acylating agent, which in this case is derived from succinic acid.

Causality of Experimental Design

The chosen acylating agent is the mono-methyl ester of succinyl chloride (methyl 4-chloro-4-oxobutanoate). Using the mono-esterified acyl chloride is critical to prevent the formation of a symmetrical diketone product that would arise from the reaction of succinyl chloride itself. Bromobenzene is a moderately deactivated aromatic ring, yet the acylation proceeds efficiently, predominantly at the para position due to the steric hindrance at the ortho positions and the directing effect of the bromine atom. Anhydrous conditions are paramount as the Lewis acid catalyst, AlCl₃, reacts vigorously with water, which would quench the catalyst and halt the reaction.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation.[3]

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flasks

-

Reflux condenser with a drying tube (CaCl₂)

-

Addition funnel

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

Part A: Preparation of Methyl 4-chloro-4-oxobutanoate

-

Esterification: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous methanol and reflux for 2-3 hours to yield succinic acid monomethyl ester. Monitor the reaction by TLC.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Chlorination: To the resulting oil, add thionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat at 50-60 °C for 1-2 hours until gas evolution ceases.

-

Purification: Distill the crude product under reduced pressure to obtain pure methyl 4-chloro-4-oxobutanoate.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 eq) to the flask.

-

Acylation: Add a solution of methyl 4-chloro-4-oxobutanoate (1.0 eq) in anhydrous DCM dropwise from the addition funnel over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Spectral Characteristics

The structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A known ¹³C NMR spectrum for this compound has been referenced in the Journal of the American Chemical Society.[9] The expected signals would include:

-

A signal for the ester carbonyl carbon (~173 ppm).

-

A signal for the ketone carbonyl carbon (~197 ppm).

-

Four distinct signals in the aromatic region (128-138 ppm), corresponding to the four unique carbons of the p-substituted bromophenyl group.

-

Signals for the two methylene carbons of the butanoate chain (~28 and ~33 ppm).

-

A signal for the methyl ester carbon (~52 ppm).

-

-

-

A singlet for the methyl ester protons (~3.7 ppm, 3H).

-

Two triplets for the two methylene groups of the butanoate chain, likely around ~2.8 ppm and ~3.3 ppm (2H each), showing coupling to each other.

-

Two doublets in the aromatic region corresponding to the protons on the bromophenyl ring, integrating to 2H each. The protons ortho to the carbonyl group would be further downfield (~7.9 ppm) than the protons ortho to the bromine atom (~7.7 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands indicative of its functional groups:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹.

-

C=O Stretch (Ester): Another strong, sharp absorption band around 1735 cm⁻¹.

-

C-O Stretch (Ester): A band in the region of 1300-1100 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

-

C-Br Stretch: A band in the lower frequency "fingerprint" region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 270 and an [M+2]⁺ peak of similar intensity at m/z 272, which is characteristic of a compound containing one bromine atom. Key fragmentation pathways would likely involve:

-

Alpha-cleavage adjacent to the carbonyl groups, leading to the formation of acylium ions.

-

Loss of the methoxy group (•OCH₃, m/z 31) from the ester.

-

Loss of the methoxycarbonyl group (•COOCH₃, m/z 59).

-

Formation of the bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the diverse reactivity of its functional groups.

Key Reactions

-

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or reduced to a methylene group (CH₂) via Clemmensen or Wolff-Kishner reduction.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Reactions at the α-Carbon: The methylene group adjacent to the ketone can be deprotonated with a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.

-

Cross-Coupling Reactions: The aryl bromide functionality is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents on the aromatic ring.

-

Cyclization Reactions: The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of heterocyclic compounds, such as pyridazinones, through condensation with hydrazine derivatives.

Visualization of a Potential Synthetic Pathway

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. This compound | 30913-86-1 [sigmaaldrich.com]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. king-pharm.com [king-pharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Methyl 4-(4-bromophenyl)-4-oxobutanoate molecular structure

Executive Summary

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a polyfunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a keto-ester featuring a brominated aromatic ring, it serves as a versatile synthetic intermediate, enabling access to a wide range of more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, and chemical reactivity. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its synthesis and analysis, thereby ensuring a robust understanding for its application in research and development.

Introduction and Structural Framework

This compound, registered under CAS Number 30913-86-1, is classified as an aromatic ketone and a methyl ester.[1][2] Its structure integrates three key functional groups:

-

A p-bromophenyl group , which introduces potential for cross-coupling reactions and modulates the electronic properties of the ketone.

-

A ketone carbonyl group , which is a site for nucleophilic attack and reduction.

-

A methyl ester group , susceptible to hydrolysis and amidation.

This unique combination makes it a valuable building block for creating diverse bioactive molecules and advanced materials.[3] The presence of the bromine atom, in particular, enhances its utility as an intermediate in medicinal chemistry and material science.[3]

Molecular Structure Diagram

The 2D chemical structure of this compound is presented below.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 30913-86-1 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [4] |

| Molecular Weight | 271.11 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Physical Form | White to yellow solid | N/A (Commonly observed) |

| InChI Key | NSIXBKXISVRTCO-UHFFFAOYSA-N | [4] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This classic electrophilic aromatic substitution reaction is a robust method for forming aryl ketones.[5]

Mechanistic Principles

The reaction proceeds by activating an acylating agent with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). For this synthesis, the acylating agent is methyl 3-(chloroformyl)propanoate (the methyl ester of succinic anhydride acid chloride).

Causality of Mechanism:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine of the acyl chloride, creating a highly polarized complex. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[6]

-

Nucleophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the electrophilic carbon of the acylium ion. The bromine atom is a deactivating but ortho, para-directing group; the para product is sterically favored and predominates.

-

Restoration of Aromaticity: The resulting intermediate, a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring. The AlCl₄⁻ formed in the process acts as the base.[6]

-

Catalyst Complexation: The ketone product, being a Lewis base, complexes with the AlCl₃ catalyst. This is a crucial feature, as it prevents further acylation of the product ring and necessitates the use of stoichiometric amounts of the catalyst.[7] An aqueous workup is required to hydrolyze this complex and isolate the final product.[6][7]

Reaction Mechanism Diagram

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Friedel-Crafts acylation.[6][8]

Materials:

-

Anhydrous Bromobenzene

-

Methyl 3-(chloroformyl)propanoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of nitrogen.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of bromobenzene (1.2 equivalents) and methyl 3-(chloroformyl)propanoate (1.0 equivalent) in anhydrous DCM is prepared and added to the dropping funnel.

-

Acylation Reaction: The substrate solution is added dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C.[9] After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, the reaction flask is cooled back to 0 °C. The reaction mixture is then poured slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated HCl to decompose the aluminum complex.[5][6]

-

Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM.

-

Washing: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and finally with brine to remove residual acid and salts.[6][8]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization and Elucidation

The structural identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. The following data are based on established principles of spectroscopic interpretation and available reference data for this compound.[4]

Expected Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | ~ 8.0-7.8 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~ 7.7-7.5 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~ 3.7 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~ 3.3 ppm (t, 2H): Methylene protons alpha to the ketone (-CH₂-C=O). ~ 2.8 ppm (t, 2H): Methylene protons alpha to the ester (-CH₂-C=O-O). |

| ¹³C NMR | ~ 196 ppm: Ketone carbonyl carbon. ~ 173 ppm: Ester carbonyl carbon. ~ 135 ppm: Aromatic C-Br carbon. ~ 132 ppm, 129 ppm: Aromatic C-H carbons. ~ 128 ppm: Aromatic C-C=O carbon. ~ 52 ppm: Methyl ester (-OCH₃) carbon. ~ 33 ppm: Methylene carbon alpha to the ketone. ~ 28 ppm: Methylene carbon alpha to the ester. |

| FT-IR (cm⁻¹) | ~ 3100-3000: Aromatic C-H stretch. ~ 2950: Aliphatic C-H stretch. ~ 1735: Ester C=O stretch. ~ 1685: Aryl Ketone C=O stretch. ~ 1585: Aromatic C=C stretch. ~ 1200, 1175: C-O stretch. ~ 1070: C-Br stretch. |

| Mass Spec. (EI) | M⁺ peaks at m/z 270 & 272: Molecular ions with ~1:1 intensity ratio, characteristic of a single bromine atom. Key Fragments (m/z): 183/185 ([BrC₆H₄CO]⁺, alpha-cleavage), 155/157 ([BrC₆H₄]⁺), 59 ([COOCH₃]⁺). |

NMR Peak Correlation Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Introduction

Methyl 4-(4-bromophenyl)-4-oxobutanoate is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, provides multiple points for further chemical modification. This guide offers a comprehensive overview of the primary synthesis pathway for this compound, delves into the mechanistic underpinnings of the key reactions, provides detailed experimental protocols, and discusses potential alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of the synthesis of this important chemical building block.

Primary Synthesis Pathway: A Two-Step Approach

The most common and direct route to this compound is a two-step process. The first step involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid. The second step is the esterification of this carboxylic acid with methanol to yield the final product.

Caption: Overall two-step synthesis pathway.

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In this synthesis, the electrophile is generated from succinic anhydride with the aid of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Mechanism and Rationale

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic. This is followed by the cleavage of a carbon-oxygen bond to form an acylium ion. This acylium ion is a potent electrophile that is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. The steric hindrance at the ortho position generally favors the formation of the para-substituted product. The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the product, 4-(4-bromophenyl)-4-oxobutanoic acid. The catalyst is regenerated in the workup step.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

-

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as solvent (optional, can be performed neat)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromobenzene (1.0 eq) and succinic anhydride (1.0 eq). If using a solvent, add dry DCM.

-

Cool the mixture in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred mixture. The addition is exothermic and will result in the evolution of HCl gas, which should be appropriately vented or trapped.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold hexane to remove any unreacted bromobenzene.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

-

Characterization of 4-(4-bromophenyl)-4-oxobutanoic acid:

Step 2: Fischer-Speier Esterification

The second step in the synthesis is the conversion of the carboxylic acid intermediate to the desired methyl ester. The Fischer-Speier esterification is a reliable and widely used method for this transformation. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Mechanism and Rationale

The Fischer-Speier esterification is an equilibrium-controlled reaction.[3] To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a molecule of water and the formation of the ester.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-(4-bromophenyl)-4-oxobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether for extraction

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%).

-

Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.

-

-

Characterization of this compound:

-

Appearance: White to yellow solid.

-

Molecular Formula: C₁₁H₁₁BrO₃

-

Molecular Weight: 271.11 g/mol

-

Quantitative Data Summary

| Step | Reaction | Reactants | Catalyst | Solvent | Typical Yield | Purity | Ref. |

| 1 | Friedel-Crafts Acylation | Bromobenzene, Succinic Anhydride | AlCl₃ | Dichloromethane or neat | 70-85% | >95% after recrystallization | [4][5] |

| 2 | Fischer Esterification | 4-(4-bromophenyl)-4-oxobutanoic acid, Methanol | H₂SO₄ | Methanol | 85-95% | >98% after purification | [6][7][8] |

Alternative Synthesis Pathways

While the two-step approach described above is the most common, other synthetic strategies can be envisioned or have been reported for similar structures.

-

One-Pot Synthesis: It may be possible to develop a one-pot procedure where the Friedel-Crafts acylation is followed by an in-situ esterification. This would involve quenching the Friedel-Crafts reaction with methanol, which could potentially lead to the formation of the methyl ester directly. However, this would require careful optimization of reaction conditions to avoid unwanted side reactions.

-

Coupling Reactions: For the synthesis of related 4-aryl-4-oxobutanoic acid derivatives, cross-coupling reactions could be employed. For instance, a suitable organometallic reagent derived from bromobenzene could be coupled with a derivative of succinic acid. However, these methods are often more complex and may require more expensive reagents and catalysts.

-

Alternative Esterification Methods: If the substrate is sensitive to strong acidic conditions, other esterification methods can be used. These include reaction with diazomethane, or using coupling reagents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).

Conclusion

The synthesis of this compound is a robust and well-established process that relies on two fundamental reactions in organic chemistry: Friedel-Crafts acylation and Fischer-Speier esterification. This guide provides a detailed and practical framework for researchers to successfully synthesize this valuable intermediate. By understanding the underlying mechanisms and experimental nuances, scientists can confidently produce this compound and utilize it in their research and development endeavors.

References

-

ChemSynthesis. 4-(4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. Friedel-Crafts Acylation of Bromobenzene. Retrieved from [Link]

-

Heterocyclics Inc. 4-(4-Bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

University of California, Irvine. Fischer Esterification Procedure. Retrieved from [Link]

-

ACS Publications. Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. Retrieved from [Link]

-

Department Chemie und Biologie, Universität Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

-

Oakwood Chemical. 4-(4-Bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

University of California, Davis. Fischer Esterification Procedure. Retrieved from [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Swarthmore College. Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

- Google Patents. Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.

-

ResearchGate. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

-

SciSpace. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

-

African Rock Art. Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

-

ResearchGate. Microwave-Induced One-Pot Synthesis of 4-[3-(Aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones under Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. Synthesis of α-arylated esters from aryl halides. Retrieved from [Link]

-

ChemSynthesis. methyl 4-cyano-4-oxobutanoate. Retrieved from [Link]

-

Beilstein Journals. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Retrieved from [Link]

-

PubMed. One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. heterocyclics.com [heterocyclics.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. benchchem.com [benchchem.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cerritos.edu [cerritos.edu]

Spectroscopic Analysis of Methyl 4-(4-bromophenyl)-4-oxobutanoate: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 4-(4-bromophenyl)-4-oxobutanoate, a keto-ester, presents a molecular architecture of interest for synthetic chemists. Its functional groups, including a brominated aromatic ring, a ketone, and a methyl ester, offer multiple avenues for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules. The precise characterization of this compound is the bedrock upon which further research is built, and for this, a multi-pronged spectroscopic approach is indispensable.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the CAS number 30913-86-1, is presented below. A systematic analysis of its spectroscopic data is crucial for confirming the connectivity of its atoms and the integrity of its functional groups.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] By analyzing the chemical shifts, integration, and multiplicity of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

Principles and Rationale: Proton NMR provides information about the different types of protons in a molecule and their immediate chemical environment.[4] The chemical shift (δ) is influenced by the electron density around the proton; electron-withdrawing groups deshield protons, shifting their signals downfield to higher ppm values. The integration of a signal corresponds to the number of protons it represents. Spin-spin coupling, observed as signal multiplicity, arises from the interaction of non-equivalent protons on adjacent carbons and follows the n+1 rule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~ 7.65 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 3.70 | Singlet | 3H | -OCH ₃ |

| ~ 3.30 | Triplet | 2H | -C(=O)CH ₂- |

| ~ 2.80 | Triplet | 2H | -CH₂CH ₂C(=O)O- |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded, appearing at a lower field (~7.85 ppm). The protons ortho to the bromine atom would appear slightly upfield (~7.65 ppm) due to bromine's weaker deshielding effect compared to the carbonyl group.

-

Methyl Ester Protons: A sharp singlet at approximately 3.70 ppm is predicted for the three protons of the methyl ester group (-OCH₃). Its singlet nature is due to the absence of adjacent protons.

-

Methylene Protons: Two triplets are anticipated for the two methylene groups in the butanoate chain. The methylene group adjacent to the ketone carbonyl (-C(=O)CH₂-) is expected to be more deshielded (~3.30 ppm) than the methylene group adjacent to the ester carbonyl (-CH₂C(=O)O-) at ~2.80 ppm. Both signals are predicted to be triplets due to coupling with the adjacent methylene group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Principles and Rationale: Carbon-13 NMR provides information about the different carbon environments in a molecule.[5] Chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. Carbonyl carbons are typically found at the downfield end of the spectrum (160-220 ppm).

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 196.5 | Ketone C =O |

| ~ 173.0 | Ester C =O |

| ~ 135.0 | Ar-C (ipso to C=O) |

| ~ 132.0 | Ar-C H (ortho to Br) |

| ~ 129.5 | Ar-C H (ortho to C=O) |

| ~ 128.5 | Ar-C (ipso to Br) |

| ~ 52.0 | -OC H₃ |

| ~ 33.5 | -C(=O)C H₂- |

| ~ 28.0 | -C H₂C(=O)O- |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region. The ketone carbonyl carbon is predicted to be around 196.5 ppm, while the ester carbonyl carbon should appear slightly upfield at approximately 173.0 ppm.

-

Aromatic Carbons: Four signals are anticipated for the aromatic carbons. The two quaternary carbons (ipso-carbons) attached to the carbonyl group and the bromine atom are expected at ~135.0 ppm and ~128.5 ppm, respectively. The two types of protonated aromatic carbons are predicted to appear at ~132.0 ppm and ~129.5 ppm.

-

Aliphatic Carbons: The methyl carbon of the ester group is expected around 52.0 ppm. The two methylene carbons are predicted at approximately 33.5 ppm and 28.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply a Fourier transform, followed by phasing and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Principles and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[6][7][8] Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying their presence in a molecule. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | Ester C=O stretch |

| ~ 1685 | Strong | Ketone C=O stretch |

| ~ 1585 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 & ~1100 | Strong | Ester C-O stretch |

| ~ 830 | Strong | para-disubstituted C-H bend |

Interpretation of the Predicted IR Spectrum:

-

Carbonyl Stretching: The most prominent features in the IR spectrum are expected to be the two strong carbonyl stretching bands. The ester carbonyl stretch is anticipated at a higher wavenumber (~1735 cm⁻¹), while the conjugated ketone carbonyl stretch should appear at a slightly lower wavenumber (~1685 cm⁻¹).

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring are predicted to appear around 1585 cm⁻¹. A strong out-of-plane C-H bending vibration around 830 cm⁻¹ would be indicative of 1,4-disubstitution on the benzene ring.

-

Ester C-O Stretching: Two strong bands are expected in the fingerprint region, around 1250 cm⁻¹ and 1100 cm⁻¹, corresponding to the asymmetric and symmetric C-O stretching of the ester group.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Collect a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principles and Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Predicted Mass Spectrum Data (EI-MS):

| m/z | Proposed Fragment |

| 270/272 | [M]⁺˙ (Molecular Ion) |

| 239/241 | [M - OCH₃]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ (Base Peak) |

| 155/157 | [BrC₆H₄]⁺ |

| 111 | [M - BrC₆H₄CO]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 270 and 272, with approximately equal intensity, which is a clear indicator of the presence of one bromine atom.

-

Key Fragmentations:

-

Alpha-Cleavage: The most favorable fragmentation is likely the alpha-cleavage between the aromatic ring and the keto-carbonyl group, leading to the formation of the resonance-stabilized 4-bromobenzoyl cation at m/z 183/185. This is predicted to be the base peak in the spectrum. The other fragment would be at m/z 111.

-

Loss of Methoxy Group: Loss of the methoxy radical from the ester would result in a fragment at m/z 239/241.

-

Further Fragmentation: The 4-bromobenzoyl cation can further lose a molecule of carbon monoxide to give the 4-bromophenyl cation at m/z 155/157. A fragment corresponding to the methoxycarbonyl group may also be observed at m/z 59.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition and Processing: Acquire the mass spectrum and identify the molecular ion and major fragment peaks. Analyze the isotopic patterns to confirm the presence of bromine.

Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

Figure 2: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed and self-consistent picture of the molecule's architecture. The combination of these techniques allows for the unambiguous identification of the key functional groups and the overall connectivity of the molecule. For any researcher working with this compound, the acquisition and interpretation of this suite of spectroscopic data are essential for ensuring sample identity and purity, thereby upholding the integrity of subsequent scientific investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Physical properties of Methyl 4-(4-bromophenyl)-4-oxobutanoate (melting point, boiling point)

Technical Guide: Physicochemical Characterization of Methyl 4-(4-bromophenyl)-4-oxobutanoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction and Theoretical Framework

This compound, with the molecular formula C₁₁H₁₁BrO₃, is structurally characterized by a bromophenyl group attached to a keto-ester moiety. Based on its molecular weight and the presence of polar functional groups, it is predicted to be a solid at room temperature. The determination of its melting point is therefore a primary step in its characterization. The boiling point, while potentially high and susceptible to decomposition, is another crucial parameter, particularly for purification via distillation under reduced pressure.

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure compounds, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a valuable indicator of sample purity.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is highly dependent on intermolecular forces; stronger forces result in a higher boiling point. For compounds with high boiling points, determination under vacuum is often necessary to prevent thermal decomposition.

Physicochemical Data Summary

As established in the introductory section, specific, experimentally verified data for the melting and boiling points of this compound are not consistently reported in publicly accessible chemical literature. The physical form is noted as a "White to yellow solid"[1]. This necessitates a robust experimental approach for determination.

| Physical Property | Experimentally Determined Value | Predicted Range/Notes |

| Melting Point | Not available in literature | Expected to be a solid at room temperature with a distinct melting point. |

| Boiling Point | Not available in literature | Expected to be high; determination may require vacuum to prevent decomposition. |

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[2] This can be performed using a Thiele tube or a modern digital melting point apparatus.

Causality Behind Experimental Choices

The choice between a Thiele tube and a digital apparatus often depends on available resources. The Thiele tube method is a classic, cost-effective technique that relies on a circulating oil bath to ensure uniform heating.[1][3][4] Digital instruments offer more precise temperature control and automated detection, reducing operator-dependent variability. For a compound intended for use in drug development, the precision of a digital apparatus is preferable for establishing a stringent purity criterion.

Detailed Step-by-Step Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.[2]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[5]

-

Apparatus Setup (Thiele Tube):

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner to create convection currents for even heat distribution.[3]

-

For an unknown sample, a rapid initial heating can determine an approximate melting range. Subsequently, a new sample should be heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][5]

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For a high-boiling-point compound like this compound, micro-scale methods are preferable to minimize the amount of substance required and the risk of decomposition. The Siwoloboff method, often carried out in a Thiele tube, is a suitable technique.[4][6]

Rationale for Method Selection

Standard distillation requires a significant volume of the sample (typically >5 mL) and is time-consuming.[7] For research and development purposes where sample quantities may be limited, a micro-boiling point determination is more efficient. The Siwoloboff method is advantageous as it requires only a small amount of liquid and provides a reasonably accurate measurement.[6][8]

Detailed Step-by-Step Methodology: Micro-Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube (fusion tube).

-

Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.[6][9]

-

Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or another heating bath.[6]

-

Heating and Observation:

-

Heat the apparatus. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[9]

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the sample is boiling. At this point, remove the heat source.[6][9]

-

The bubbling will slow down and stop as the apparatus cools. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[6] This occurs when the vapor pressure of the sample equals the external pressure.

-

Experimental Workflow Diagram

Caption: Workflow for Micro-Boiling Point Determination.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimentally determined values, the following practices are essential:

-

Calibration: The thermometer used in either determination must be calibrated against known standards to correct for any inaccuracies.

-

Purity Assessment: The purity of the this compound sample should be assessed by other analytical techniques, such as NMR or chromatography, to correlate with the sharpness of the melting point.

-

Atmospheric Pressure: The boiling point is pressure-dependent. Therefore, the atmospheric pressure should be recorded at the time of the boiling point determination.[10]

-

Reproducibility: All determinations should be performed in triplicate to ensure the results are reproducible and to calculate a mean and standard deviation.

Conclusion

While published data on the melting and boiling points of this compound is scarce, this guide provides the necessary theoretical foundation and detailed experimental protocols for their accurate determination. By following these field-proven methodologies, researchers, scientists, and drug development professionals can confidently characterize this and other novel compounds, ensuring the integrity and reliability of their subsequent research and development activities.

References

- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

- 1. timstar.co.uk [timstar.co.uk]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 7. chemconnections.org [chemconnections.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chymist.com [chymist.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

A Technical Guide to Determining the Solubility of Methyl 4-(4-bromophenyl)-4-oxobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. Methyl 4-(4-bromophenyl)-4-oxobutanoate, a keto-ester of interest in medicinal chemistry, presents a unique set of physicochemical properties that govern its behavior in various solvent systems. This in-depth technical guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips scientists with the foundational knowledge and practical methodologies to generate this critical data in-house.[1]

Physicochemical Properties and Predicted Solubility Profile

This compound is a white to yellow solid at room temperature.[2] Its molecular structure, featuring a bromophenyl group, a ketone, and a methyl ester, dictates its solubility characteristics. The principle of "like dissolves like" is a powerful predictor of solubility behavior.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.

The polarity of an organic molecule is a balance of its non-polar and polar regions. In this compound, the bromophenyl ring contributes to its non-polar character, while the ketone and ester functional groups introduce polarity through their carbonyl groups. Esters and ketones are polar molecules that can engage in dipole-dipole interactions.[5]

Based on its structure, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at dissolving the compound. These solvents possess polar characteristics that can interact favorably with the ketone and ester groups, while also having a sufficient non-polar character to accommodate the bromophenyl ring.

-

Moderate Solubility in Alcohols: Polar protic solvents such as methanol, ethanol, and isopropanol should also serve as viable solvents. While the compound itself lacks a hydrogen bond donor, the oxygen atoms in the ketone and ester groups can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the alcohols.[5] However, the solubility may decrease with increasing hydrocarbon chain length of the alcohol.[6]

-

Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are less likely to be effective solvents. The energy required to break the intermolecular forces within the solid compound would not be sufficiently compensated by the weak van der Waals forces established with these non-polar solvents.

-

Insolubility in Water: Due to the significant non-polar bromophenyl group and the overall size of the molecule, this compound is expected to be insoluble in water. While the ester group can form hydrogen bonds with water, the large hydrophobic portion of the molecule dominates its behavior.[5]

The following diagram illustrates the relationship between the structural features of this compound and its predicted solubility in different solvent classes.

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The following section outlines a detailed protocol for the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Protocol: Gravimetric Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials or evaporating dishes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) x 100

-

Solubility (mol/L) = (moles of dissolved solid / volume of solvent in L)

-

The following diagram outlines the experimental workflow for the gravimetric determination of solubility.

Caption: Step-by-step experimental workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |

The results from this table can then be used to validate the predicted solubility profile and inform the selection of appropriate solvents for various applications, such as reaction chemistry, purification, and formulation.

Safety Considerations

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[10] Always consult the Safety Data Sheet (SDS) before handling.[8][9][10]

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown. (n.d.).

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(16), 3788-3797. [Link]

- SynZeal. (n.d.).

-

ChemSynthesis. (2025). 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

- Angene Chemical. (2024).

- Apollo Scientific. (2023). Methyl (4-bromophenyl)

- CymitQuimica. (2024).

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Hodnett, B. K., & Rasmuson, Å. C. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents.

-

PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 30913-86-1 [sigmaaldrich.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pure.ul.ie [pure.ul.ie]

- 7. m.youtube.com [m.youtube.com]

- 8. synzeal.com [synzeal.com]

- 9. angenechemical.com [angenechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

IUPAC name for C11H11BrO3

An In-depth Technical Guide to 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

Abstract